(R)-Tetrahydrofuran-3-yl (3-aminobenzyl)carbamate
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Overview
Description
®-Tetrahydrofuran-3-yl (3-aminobenzyl)carbamate is a chemical compound that features a tetrahydrofuran ring, an aminobenzyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tetrahydrofuran-3-yl (3-aminobenzyl)carbamate typically involves the reaction of ®-tetrahydrofuran-3-ylamine with 3-aminobenzyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
®-Tetrahydrofuran-3-yl (3-aminobenzyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates
Scientific Research Applications
®-Tetrahydrofuran-3-yl (3-aminobenzyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-Tetrahydrofuran-3-yl (3-aminobenzyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound with different structural features.
Imidazole carbamate: Contains an imidazole ring, offering different reactivity and applications
Uniqueness
®-Tetrahydrofuran-3-yl (3-aminobenzyl)carbamate is unique due to its combination of a tetrahydrofuran ring and an aminobenzyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H16N2O3 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
[(3R)-oxolan-3-yl] N-[(3-aminophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O3/c13-10-3-1-2-9(6-10)7-14-12(15)17-11-4-5-16-8-11/h1-3,6,11H,4-5,7-8,13H2,(H,14,15)/t11-/m1/s1 |
InChI Key |
IFWYTYQAUPOOCM-LLVKDONJSA-N |
Isomeric SMILES |
C1COC[C@@H]1OC(=O)NCC2=CC(=CC=C2)N |
Canonical SMILES |
C1COCC1OC(=O)NCC2=CC(=CC=C2)N |
Origin of Product |
United States |
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